molecular formula C9H7Cl2N3O3S B13325995 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride

4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride

Cat. No.: B13325995
M. Wt: 308.14 g/mol
InChI Key: ZCDLMKLKPXBVKL-UHFFFAOYSA-N
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Description

This compound features a benzene-sulfonyl chloride core substituted with a 5-chloro-3-methoxy-1,2,4-triazole moiety. Its molecular formula is C₉H₇Cl₂N₃O₃S, with an estimated molecular weight of 332.14 g/mol. The triazole ring introduces nitrogen-rich heterocyclic character, while the chloro and methoxy substituents modulate electronic and steric properties. This structural complexity makes it valuable in pharmaceutical and agrochemical synthesis, particularly as a sulfonylation reagent or intermediate in drug design .

Properties

Molecular Formula

C9H7Cl2N3O3S

Molecular Weight

308.14 g/mol

IUPAC Name

4-(5-chloro-3-methoxy-1,2,4-triazol-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H7Cl2N3O3S/c1-17-9-12-8(10)14(13-9)6-2-4-7(5-3-6)18(11,15)16/h2-5H,1H3

InChI Key

ZCDLMKLKPXBVKL-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C(=N1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Sulfonylation: The final step involves the sulfonylation of the benzene ring using sulfonyl chloride reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound’s structure includes a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a triazole ring (1H-1,2,4-triazole) bearing a chloro (Cl) and methoxy (OCH₃) substituent. The sulfonyl chloride group is highly electrophilic, making it reactive toward nucleophiles such as alcohols, amines, and thiols .

Molecular Formula Molecular Weight Key Functional Groups
C₉H₇Cl₂N₃O₃S308.14 g/mol-SO₂Cl, triazole (Cl, OCH₃)

Reaction with Alcohols

The sulfonyl chloride group undergoes nucleophilic substitution with alcohols to form sulfonate esters. For example:

  • Mechanism : The hydroxyl oxygen attacks the sulfur atom, displacing the chloride ion as a leaving group.

  • Example : In patent US20160237066A1, a similar sulfonyl chloride reacts with a tetrahydrofuran-derived alcohol to form a sulfonate ester intermediate .

  • Conditions : Typically conducted in polar aprotic solvents (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl .

Table 1: Reaction with Alcohols

NucleophileProduct TypeExample ReactionSource
R-OH (alcohol)R-O-SO₂-Ar (sulfonate ester)Tetrahydrofuran alcohol → sulfonate ester

Reaction with Amines

The sulfonyl chloride reacts with amines to form sulfonamides. This is a common reaction for synthesizing biologically active compounds:

  • Mechanism : Amine nitrogen attacks the sulfur, replacing Cl⁻.

  • Example : In PMC10653066, triazole diamines react with benzenesulfonyl chlorides to yield sulfonamide derivatives .

  • Conditions : Often performed in pyridine or dichloromethane under ambient or reflux conditions .

Table 2: Reaction with Amines

NucleophileProduct TypeExample ReactionSource
R-NH₂ (amine)R-NH-SO₂-Ar (sulfonamide)Triazole diamine → sulfonamide

Reaction with Thiols

While not explicitly detailed in the provided sources, thiol (-SH) nucleophiles can react with sulfonyl chlorides to form sulfonothioesters (R-S-SO₂-Ar). This is a general reaction of sulfonyl chlorides and is inferred from their reactivity patterns .

Stability and Handling Considerations

  • Reactivity : The presence of a methoxy group (OCH₃) on the triazole ring may influence electron distribution, potentially enhancing the sulfonamide’s reactivity.

  • Storage : Requires anhydrous conditions due to the hydrolytic sensitivity of the -SO₂Cl group.

Comparison of Reaction Conditions

Reaction TypeConditionsTypical SolventBase UsedSource
Alcohol substitutionAmbient or reflux

Scientific Research Applications

Unfortunately, the available search results provide limited information regarding the specific applications of the chemical compound "4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride." However, based on the data, we can infer some potential applications and contexts in which this compound is used:

1. Chemical Identification and Structure

  • PubChem Data : The compound is cataloged in PubChem with CID 71756767, which includes its 2D and 3D structures, molecular formula (C9H7Cl2N3O3S), molecular weight (308.14 g/mol), IUPAC name (4-(5-chloro-3-methoxy-1,2,4-triazol-1-yl)benzenesulfonyl chloride), InChI, InChIKey, and SMILES notations .
  • Synonyms : The compound is also known by other identifiers such as 1423025-76-6 and EN300-113801 .

2. Synthesis of Fluconazole Derivatives

  • Triazole Compounds : The presence of a 1,2,4-triazole moiety is noteworthy. The review of fluconazole analogs indicates that N,C-substituted-1,2,4-triazol-1-yl units are common in antifungal drug development .
  • Antifungal Research : Fluconazole analogs containing triazole units have been explored for their antifungal activities, particularly against Candida albicans .

3. Use in Chemical Synthesis

  • Sulfonyl Chloride : The sulfonyl chloride functional group can be used as an intermediate in synthesizing sulfonamides, which have various biological and pharmaceutical applications .

4. Potential Biological Activity

  • Antiproliferative Properties : Research on hybrid compounds containing imidazole cores shows that sulfonyl derivatives have antiproliferative activity .
  • Antiparasitic Effects : Triazole-containing compounds have demonstrated in vitro activity against Trypanosoma cruzi .

5. Additional Information

  • Supplier Information : Cymit Quimica lists the compound with the identifier 1423025-76-6, indicating it is available for purchase .

Mechanism of Action

The mechanism of action of 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among sulfonyl chloride derivatives lie in the substituents attached to the benzene ring. Below is a comparative overview:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-(5-Chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride C₉H₇Cl₂N₃O₃S ~332.14 5-Chloro-3-methoxy-1,2,4-triazole Drug synthesis, enzyme inhibitors
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (CAS 1909337-37-6) C₁₁H₁₃Cl₂NO₃S 310.2 5-Chloropentanamido High-purity R&D, agrochemical intermediates
4-(Octyloxy)benzene-1-sulfonyl chloride C₁₄H₂₁ClO₃S 304.83 Octyloxy (C₈H₁₇O) Surfactants, lipid-soluble prodrugs
4-[(Trichloroethenyl)sulfanyl]benzene-1-sulfonyl chloride (CAS 64728-76-3) C₈H₄Cl₄O₂S₂ 338.06 Trichloroethenylsulfanyl High-reactivity organic synthesis
4-Chlorobenzene-1-sulfonyl chloride C₆H₄Cl₂O₂S 211.07 Chlorine Generic sulfonylation reactions

Reactivity and Pharmacological Implications

  • Electronic Effects : The triazole group in the target compound is electron-deficient due to the chloro and methoxy substituents, enhancing the electrophilicity of the sulfonyl chloride group compared to alkylated derivatives (e.g., octyloxy variant). This increases its reactivity in nucleophilic substitutions .
  • In contrast, benzamido-substituted sulfonyl chlorides (e.g., compound 4 in ) may exhibit different binding affinities due to bulkier substituents .
  • Lipophilicity : The octyloxy derivative () has higher lipophilicity (logP ~4.5 estimated), favoring membrane permeability, whereas the polar triazole group in the target compound may improve aqueous solubility for drug formulations .

Biological Activity

4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl chloride group and a triazole ring. The molecular formula for this compound is C9H7Cl2N3O3SC_9H_7Cl_2N_3O_3S with a molecular weight of approximately 308.14 g/mol. This compound is notable for its electrophilic sulfonyl chloride group, which makes it highly reactive towards nucleophiles, facilitating various chemical transformations in synthetic chemistry.

The presence of the sulfonyl chloride group in this compound allows it to undergo several types of reactions, particularly with nucleophiles such as amines and alcohols. This reactivity can be harnessed to create various bioactive molecules in medicinal chemistry. Compounds with similar structures often exhibit significant biological properties, particularly in the realms of antifungal and antibacterial activities.

Biological Activity

While specific biological activities of this compound have not been extensively documented, related compounds have shown promising results:

Antibacterial Activity

Research indicates that triazole derivatives are commonly associated with antibacterial properties. For instance, studies on structurally similar compounds have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness often correlates with the presence of specific functional groups within the molecule .

Enzyme Inhibition

Sulfonamide functionalities, which are structurally related to sulfonyl chlorides, are known for their enzyme inhibitory activities. Compounds bearing these moieties have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors and urease inhibitors. For example, several synthesized compounds showed strong inhibitory activity against urease with IC50 values significantly lower than standard reference drugs .

Case Studies

A study investigating the biological activity of synthesized triazole derivatives found that specific compounds exhibited strong AChE inhibition and moderate antibacterial effects. The most active compounds in this study had IC50 values ranging from 0.63 to 6.28 µM against urease, indicating significant potential for therapeutic applications .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their notable features:

Compound NameMolecular FormulaUnique Features
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chlorideC10H10ClN3O2SContains a methyl group on the triazole ring
2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chlorideC12H9ClN2O3SFeatures an isoindoline moiety
4-(4-pyridyloxy)benzenesulfonic acidC11H11ClN2O3SContains a pyridyloxy group

Q & A

Q. What are the common synthetic routes for preparing 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, sulfonyl chloride groups can be introduced through oxidative chlorination of thiol intermediates using agents like chlorine gas or Lawesson’s reagent under anhydrous conditions . Triazole ring formation often involves cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by functionalization with methoxy and chloro substituents. Key steps include refluxing in aprotic solvents (e.g., dichloromethane) and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H, ¹³C): To confirm the triazole ring substitution pattern and sulfonyl chloride functionality.
  • FT-IR: Identification of S=O stretching (~1360–1180 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹).
  • HRMS (High-Resolution Mass Spectrometry): To validate molecular weight and isotopic patterns.
  • X-ray crystallography (if crystalline): For absolute structural confirmation, as seen in similar triazole-sulfonyl derivatives .

Q. How can researchers ensure purity and stability during storage?

Purity is maintained via vacuum drying and storage under inert gas (argon/nitrogen) at –20°C. Stability tests (TGA/DSC) should monitor decomposition temperatures, while HPLC (C18 columns, acetonitrile/water mobile phase) quantifies impurities. Avoid exposure to moisture to prevent hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. What experimental strategies optimize regioselectivity in triazole substitution reactions involving this compound?

Regioselectivity in triazole functionalization is influenced by steric and electronic factors. For example:

  • Electron-withdrawing groups (e.g., sulfonyl chloride) direct substitution to the less hindered nitrogen atom.
  • Catalytic additives (e.g., Cu(I) for "click" chemistry) enhance specificity.
  • Temperature control: Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic control. Computational modeling (DFT) can predict reactive sites .

Q. How do reaction conditions affect the stability of the sulfonyl chloride group during derivatization?

Sulfonyl chlorides are prone to hydrolysis. To mitigate this:

  • Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
  • Avoid prolonged exposure to basic conditions, which accelerate degradation.
  • Monitor reactivity via inline FT-IR or LC-MS to detect byproducts like sulfonic acids .

Q. What methodologies resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Solutions include:

  • Dose-response standardization: Use a common reference compound (e.g., doxorubicin for antitumor studies).
  • Metabolite profiling: Identify active vs. inactive metabolites via LC-MS/MS.
  • Orthogonal assays: Validate results using both in vitro (e.g., MTT assay) and in silico (molecular docking) approaches .

Q. How can computational tools guide the design of derivatives with enhanced reactivity or selectivity?

  • Molecular docking: Predict binding affinities to biological targets (e.g., enzymes).
  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • MD simulations: Assess solvation effects and conformational stability .

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